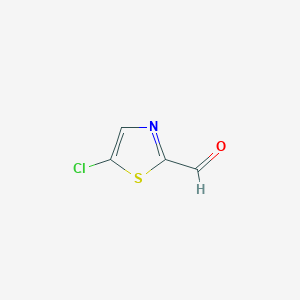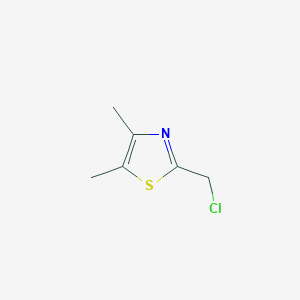
Trifluoro(4-metoxibencil)borato de potasio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Síntesis Orgánica: Acoplamiento Cruzado de Suzuki
Trifluoro(4-metoxibencil)borato de potasio: se utiliza ampliamente en la síntesis orgánica, particularmente en reacciones de acoplamiento cruzado de Suzuki . Este proceso es fundamental para formar enlaces carbono-carbono, un paso esencial en la síntesis de moléculas orgánicas complejas. El compuesto actúa como un potente sustituto de los ácidos borónicos, proporcionando un socio estable y reactivo para el acoplamiento cruzado con varios haluros orgánicos bajo catálisis de paladio.
Safety and Hazards
Mecanismo De Acción
Target of Action
Potassium trifluoro(4-methoxybenzyl)borate is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo Suzuki Cross-Coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds.
Mode of Action
In Suzuki Cross-Coupling reactions, potassium trifluoro(4-methoxybenzyl)borate acts as a potent surrogate for boronic acids . It interacts with its targets by donating its boron atom, which subsequently forms a bond with a carbon atom of another molecule. This results in the formation of a new carbon-carbon bond, thereby facilitating the synthesis of complex organic compounds.
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of potassium trifluoro(4-methoxybenzyl)borate can be influenced by various environmental factors. For instance, it should be stored in cool, dry conditions in well-sealed containers to maintain its stability . Furthermore, it is soluble in water , which can influence its action and efficacy in aqueous environments. Other factors, such as pH and temperature, could also potentially impact its action.
Propiedades
IUPAC Name |
potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-8-4-2-7(3-5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVMFMOAPUMWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672220 | |
| Record name | Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900810-91-5 | |
| Record name | Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)











